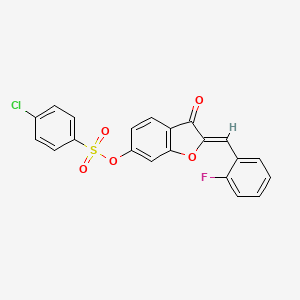![molecular formula C18H28ClNO3S B12194017 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine](/img/structure/B12194017.png)
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine is a complex organic compound with the molecular formula C18H28ClNO3S and a molecular weight of 373.9378 . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzenesulfonyl group, a chloro group, and a pentyloxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine involves several steps:
Formation of Benzenesulfonyl Chloride: This can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Substitution Reactions: The benzenesulfonyl chloride is then reacted with 4-chloro-3-(pentyloxy)benzene under controlled conditions to form the intermediate compound.
Final Coupling: The intermediate is then coupled with 3,5-dimethylpiperidine under specific reaction conditions to yield the final product.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various bases and acids for substitution and oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with various receptors, modulating their function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar compounds to 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine include:
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties.
Benzenesulfonyl Chloride Derivatives: These compounds share the benzenesulfonyl group but differ in their other substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H28ClNO3S |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-(4-chloro-3-pentoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C18H28ClNO3S/c1-4-5-6-9-23-18-11-16(7-8-17(18)19)24(21,22)20-12-14(2)10-15(3)13-20/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3 |
InChI Key |
OFFMUKRDBFEQCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(CC(C2)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B12193935.png)

![(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine](/img/structure/B12193952.png)
![N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12193966.png)
![Bisbenzyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12193969.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12193972.png)
![2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12193973.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B12193977.png)
![2-{[5-(ethanesulfonyl)-1,3-benzoxazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12193981.png)
![6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12193983.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate](/img/structure/B12193989.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide](/img/structure/B12193996.png)

![ethyl 3-[5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B12194024.png)
